molecular formula C16H11ClN2O2S B4934528 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione CAS No. 5951-53-1

3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No. B4934528
CAS RN: 5951-53-1
M. Wt: 330.8 g/mol
InChI Key: WCTWWXZBEHXYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound has gained significant attention in the scientific community due to its potential applications in medical research and drug development.

Mechanism of Action

3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. The activation of the CB1 receptor is responsible for the psychoactive effects of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione, while the activation of the CB2 receptor is responsible for its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects
3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect against neurodegeneration, and induce apoptosis in cancer cells. It has also been shown to have a positive effect on mood and cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione in lab experiments include its potency and selectivity for the cannabinoid receptors, its ability to induce specific physiological effects, and its potential applications in medical research. However, its psychoactive effects and potential for abuse are significant limitations, and researchers must take precautions to ensure the safe handling and use of this compound.

Future Directions

There are many potential future directions for the study of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione. One area of research is the development of more potent and selective agonists of the cannabinoid receptors for use in medical research and drug development. Another area of research is the investigation of the potential therapeutic applications of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione in various medical conditions, including neurodegenerative diseases and cancer. Additionally, more research is needed to understand the long-term effects of 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione use and its potential for abuse.

Synthesis Methods

3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione can be synthesized using various methods, including the use of palladium-catalyzed coupling reactions and the use of thiazolidine-2,4-dione derivatives. The most common method involves the reaction of 3-chlorobenzaldehyde with 2-thiophenecarboxylic acid followed by the reaction with 3-amino-2-chlorophenylacrylonitrile. The resulting compound is then cyclized to form 3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione.

Scientific Research Applications

3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione has been extensively studied for its potential applications in medical research. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various medical conditions, including multiple sclerosis, epilepsy, and cancer.

properties

IUPAC Name

3-(3-chlorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c17-10-4-3-5-11(8-10)19-14(20)9-22-16(19)12-6-1-2-7-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWWXZBEHXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387014
Record name AC1MEH6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5951-53-1
Record name AC1MEH6R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.